REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][CH:8]=[N:7][C:6]=1[NH2:11])[CH3:2].Cl.[Cl:14]OC(C)(C)C>CO>[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[C:9]([Cl:14])[CH:8]=[N:7][C:6]=1[NH2:11])[CH3:2]
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(N=CC=C1)N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
ClOC(C)(C)C
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
ClOC(C)(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
via sparge tube for 5 minutes
|
Duration
|
5 min
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in-vacuo
|
Type
|
CUSTOM
|
Details
|
to remove excess HCl
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol (100 mL)
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in-vacuo
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate (3×50 mL), 5% aqueous sodium thiosulfate (3×50 mL), water (50 mL), brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in-vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified over silica gel
|
Type
|
WASH
|
Details
|
eluting with 20%–30% ethyl acetate/heptane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(N=CC(=C1)Cl)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |